Product packaging for Dimethyl (tetradec-8-en-1-yl)propanedioate(Cat. No.:CAS No. 612489-70-0)

Dimethyl (tetradec-8-en-1-yl)propanedioate

Cat. No.: B12585949
CAS No.: 612489-70-0
M. Wt: 326.5 g/mol
InChI Key: JNLALDBMELEVRS-UHFFFAOYSA-N
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Description

Dimethyl (tetradec-8-en-1-yl)propanedioate is a diester derivative of malonic acid, intended for research and development purposes. This compound serves as a versatile intermediate in organic synthesis. Malonate esters are classically employed in malonic ester synthesis, a method for preparing alpha-substituted carboxylic acids, and are valuable precursors for the production of various fine chemicals. The structure of this compound, featuring a long-chain tetradec-8-en-1-yl group, suggests potential applications in the synthesis of flavor and fragrance ingredients, similar to how dimethyl malonate is a key raw material in the industrial production of compounds like the fragrance material Hedione . Furthermore, propanedioate esters and their derivatives are investigated for use in specialized polymer compositions and as potential components in controlled-release systems, such as those described in biomedical implant technologies . Researchers value this chemical for its utility in constructing complex molecular architectures. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O4 B12585949 Dimethyl (tetradec-8-en-1-yl)propanedioate CAS No. 612489-70-0

Properties

CAS No.

612489-70-0

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

dimethyl 2-tetradec-8-enylpropanedioate

InChI

InChI=1S/C19H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(20)22-2)19(21)23-3/h8-9,17H,4-7,10-16H2,1-3H3

InChI Key

JNLALDBMELEVRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCCCCC(C(=O)OC)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl Tetradec 8 En 1 Yl Propanedioate

Classical Malonic Ester Synthesis Approaches for Alkylation

The malonic ester synthesis is a cornerstone of organic chemistry for the preparation of substituted carboxylic acids and their ester derivatives. libretexts.orglibretexts.org Its application to the synthesis of the title compound involves the direct alkylation of a dimethyl malonate enolate with a suitable C14 electrophile. jove.com This process can be broken down into several key stages, each requiring careful optimization to ensure high yield and purity of the mono-alkylated product.

Enolate Generation and Optimization of Basicity/Solvent Systems

The first step in the malonic ester synthesis is the deprotonation of dimethyl malonate at the α-carbon to form a resonance-stabilized enolate. masterorganicchemistry.comopenochem.org The α-protons of dimethyl malonate are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for the use of relatively mild bases. masterorganicchemistry.com

The choice of base and solvent is critical to maximize the yield of the enolate and prevent side reactions. A common strategy is to use an alkoxide base where the alkyl group matches the ester's alkyl group to prevent transesterification. For dimethyl malonate, sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH) or an inert solvent like tetrahydrofuran (B95107) (THF) is a suitable choice. Other base/solvent systems can also be employed, each with specific advantages. The optimization of these conditions is crucial for efficient enolate formation.

Table 1: Common Base/Solvent Systems for Malonate Enolate Generation

Base Solvent(s) Key Characteristics
Sodium Methoxide (NaOMe) Methanol, THF, DMF Prevents transesterification with dimethyl malonate; cost-effective.
Sodium Hydride (NaH) THF, DMF An irreversible, non-nucleophilic base; generates hydrogen gas.
Potassium Carbonate (K₂CO₃) Acetone, DMF A weaker base, often used with a phase-transfer catalyst for heterogeneous reactions. google.com

Alkylation with Precursors to the Tetradec-8-en-1-yl Moiety (e.g., Tetradec-8-en-1-yl Halides, Sulfonates)

Once the malonate enolate is formed, it acts as a potent nucleophile in a substitution reaction with an appropriate electrophile. For the synthesis of Dimethyl (tetradec-8-en-1-yl)propanedioate, the electrophile must be a precursor to the tetradec-8-en-1-yl group. Suitable precursors are typically those with a good leaving group at the C1 position, such as halides (bromide, iodide) or sulfonate esters (mesylate, tosylate).

The alkylation proceeds via a standard SN2 mechanism, where the nucleophilic α-carbon of the malonate enolate attacks the electrophilic C1 of the alkenyl chain, displacing the leaving group. masterorganicchemistry.com

A significant advantage of this methodology is the ability to prepare these long-chain alkenyl precursors without compromising the integrity of the double bond. Research has demonstrated that long-chain alkenyl bromides can be synthesized in high yields from their corresponding methanesulfonates (mesylates) by reaction with anhydrous magnesium bromide. nih.govresearchgate.netresearchgate.net This reaction is notable for proceeding without cis-trans isomerization of the double bond, ensuring that the stereochemistry of the alkene is preserved in the final alkylating agent. nih.govresearchgate.net

The general scheme is as follows:

Alcohol to Mesylate: Tetradec-8-en-1-ol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form tetradec-8-en-1-yl mesylate.

Mesylate to Bromide: The resulting mesylate is then converted to tetradec-8-en-1-yl bromide using a source of bromide ions, such as magnesium bromide in ether. researchgate.net

Regiochemical Control in Alpha-Alkylation Reactions

Regioselectivity is a key advantage of the malonic ester synthesis. The protons on the α-carbon are substantially more acidic than any other protons in the molecule, ensuring that deprotonation and subsequent alkylation occur exclusively at this position. masterorganicchemistry.com

The primary challenge in regiochemistry for this synthesis is controlling the extent of alkylation. Because the mono-alkylated product, this compound, still possesses one acidic α-proton, it can be deprotonated again and undergo a second alkylation. jove.commasterorganicchemistry.com To favor the desired mono-alkylation, reaction conditions are carefully controlled. This typically involves the slow addition of the alkylating agent to a solution of the pre-formed enolate or using a stoichiometry that is not in large excess of the malonate starting material.

Stereochemical Considerations in Alkene Moiety Introduction (E/Z Isomerism)

The name "tetradec-8-en-1-yl" specifies the position of the double bond but not its configuration. The properties of the final product can differ significantly depending on whether the C8-C9 double bond is in the cis (Z) or trans (E) configuration. Therefore, controlling this stereochemistry is a critical aspect of the synthesis.

Since the alkylation step via an SN2 reaction on a mesylate or halide does not affect the configuration of the double bond within the alkenyl chain, the stereochemistry must be established during the synthesis of the precursor, tetradec-8-en-1-ol, or its corresponding halide. nih.govresearchgate.net

Several stereoselective methods can be employed to synthesize Z-alkenyl halides, which can then be used as precursors.

Julia Olefination: The modified Julia olefination provides a robust method for creating Z-alkenyl halides by reacting α-halomethyl sulfones with aldehydes. acs.orgnih.govorganic-chemistry.org

Olefin Metathesis: Direct synthesis of Z-alkenyl halides can be achieved with high stereoselectivity through catalytic cross-metathesis reactions. nih.gov

By employing these advanced olefination strategies to create a stereochemically pure (E)- or (Z)-tetradec-8-en-1-ol, and then converting it to the corresponding bromide or mesylate, the specific isomer of this compound can be selectively synthesized. nih.gov

Advanced Synthetic Strategies and Catalysis

While classical malonic ester synthesis is robust, modern catalytic methods offer powerful alternatives for forming the crucial carbon-carbon bond.

Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal catalysis provides a versatile platform for C-C bond formation, often under milder conditions and with different functional group tolerances compared to classical methods. rsc.org Several metals have been shown to catalyze the alkylation of soft nucleophiles like malonate enolates.

Palladium, ruthenium, and iridium are prominent catalysts for such transformations. For instance, palladium-catalyzed reactions can couple malonate enolates with aryl or alkenyl halides. nih.gov Ruthenium catalysts have been used for the regioselective allylic alkylation of monosubstituted allyl acetates with malonate anions, preserving the regiochemistry of the starting material. rsc.org Iridium catalysts are effective in the asymmetric allylic alkylation of malonates, which is particularly useful for creating chiral centers. organic-chemistry.org

In the context of synthesizing this compound, a transition metal-catalyzed cross-coupling could directly join the dimethyl malonate nucleophile with a tetradec-8-en-1-yl derivative, such as the halide, acetate, or carbonate. This approach can sometimes offer advantages in terms of regioselectivity and functional group compatibility over the traditional SN2 approach. nih.gov

Table 2: Selected Transition Metal Catalysts for Malonate Alkylation

Catalyst System Electrophile Type Key Features
Palladium complexes (e.g., with P(t-Bu)₃ ligand) Aryl/Alkenyl Halides Effective for coupling with sp²-hybridized carbons. nih.gov
Ruthenium complexes (e.g., RuCl₂(p-cymene)/PPh₃) Allyl Acetates Provides high regioselectivity in allylic alkylation. rsc.org

Olefin Metathesis Approaches for Alkene Chain Elongation or Modification

Olefin metathesis is a powerful organic reaction that facilitates the redistribution of alkene fragments by cleaving and reforming carbon-carbon double bonds. wikipedia.org This Nobel Prize-winning methodology provides a strategic route to construct the tetradec-8-en-1-yl backbone required for the target molecule. wikipedia.org The core of the reaction is a metal alkylidene catalyst (e.g., Grubbs' or Schrock's catalysts) that reacts with an olefin to form a metallacyclobutane intermediate. libretexts.org This intermediate then fragments in a reverse [2+2] cycloaddition, yielding a new olefin and a new metal alkylidene. libretexts.orglibretexts.org

For synthesizing a long-chain alkene like the tetradec-8-en-1-yl group, Cross-Metathesis (CM) is particularly relevant. This technique involves the reaction between two different alkenes. For instance, a shorter terminal alkene containing a protected alcohol could be reacted with another alkene to elongate the carbon chain to the desired length and establish the double bond at the C-8 position. A key advantage of CM is its ability to form longer internal olefins from shorter terminal ones, often driven by the release of a volatile byproduct like ethylene, which shifts the reaction equilibrium. libretexts.org The functional group tolerance of modern ruthenium-based catalysts, such as the Grubbs catalysts, allows for the presence of other functionalities like hydroxyl groups (often protected) in the substrates. libretexts.orguwindsor.ca

The outcome of cross-metathesis can be predicted based on the electronic and steric properties of the reacting olefins, allowing for a degree of control over the formation of the desired cross-product over undesired homodimers. uwindsor.ca

Chemo- and Regioselective Synthesis of the Tetradec-8-en-1-yl Chain

Achieving the precise structure of the tetradec-8-en-1-yl chain requires high control over chemical reactivity, known as chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of bond formation). While olefin metathesis offers one route, other classical and modern organic synthesis methods can be employed.

Chemo-enzymatic synthesis, which combines chemical steps with highly selective enzymatic reactions, presents a powerful strategy. nih.gov For example, a multi-step synthesis could begin with smaller, readily available building blocks. Protecting group chemistry is crucial to ensure that reactions occur only at the desired locations. For instance, a hydroxyl group would be protected while the carbon chain is constructed and the double bond is introduced via a Wittig reaction or a Suzuki coupling to ensure regiochemical control. The final step would then be the deprotection of the alcohol, yielding the tetradec-8-en-1-ol precursor. The use of enzymes in certain steps can introduce chirality or achieve specific transformations under mild conditions that are difficult to replicate with traditional chemical reagents. nih.gov

Green Chemistry Principles in Diester Synthesis (e.g., Atom Economy, Solvent Selection)

The synthesis of diesters can be designed to be more environmentally benign by adhering to the principles of Green Chemistry. seventhgeneration.comnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Atom Economy : This principle focuses on maximizing the incorporation of all materials from the starting reagents into the final product. seventhgeneration.com Catalytic reactions, both chemical and enzymatic, are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is not consumed. seventhgeneration.comnih.gov

Solvent Selection : A significant portion of waste in chemical processes comes from solvents. nih.gov Green chemistry encourages the use of safer solvents like water or bio-derived solvents (e.g., 2-methyl-tetrahydrofuran) or, ideally, conducting reactions in solvent-free systems. nih.govresearchgate.net Lipase-catalyzed synthesis of diesters, for example, can often be performed without a solvent, using one of the liquid substrates as the reaction medium. researchgate.netnih.gov

Use of Catalysts : Catalysts are preferred over stoichiometric reagents as they minimize waste. seventhgeneration.com Enzymes, such as lipases, are particularly advantageous as they are biodegradable, operate under mild conditions (low temperature and pressure), and exhibit high selectivity, which reduces the formation of byproducts. nih.govnih.gov

Renewable Feedstocks : Using starting materials derived from renewable sources, such as biomass, rather than depletable petrochemicals is a core tenet of sustainability. seventhgeneration.comiastate.edu For this compound, this could involve sourcing the long-chain alcohol from plant oils and the dicarboxylic acid from the fermentation of sugars. iastate.edu

The sustainability of a process can be quantified using metrics like the Environmental Factor (E-factor), which measures the amount of waste produced per kilogram of product, and Reaction Mass Efficiency (RME).

Table 1: Green Metrics for a Model Biocatalytic Diester Synthesis. mdpi.com
MetricDefinitionValue
Atom Economy (AE)(MW of Product / Sum of MW of Reactants) x 100>90%
Environmental Factor (E-factor)Total Waste (kg) / Product (kg)Near Zero (ideal)

Biocatalytic and Enzymatic Routes for Diester Formation

Biocatalysis offers a highly efficient and green alternative to traditional chemical synthesis for producing diesters. Enzymes, particularly lipases, are widely used due to their stability, selectivity, and ability to function under mild conditions without the need for cofactors. nih.gov

Lipase-Catalyzed Esterification and Transesterification from Dicarboxylic Acids and Long-Chain Alcohols

The final step in synthesizing this compound is the formation of the diester. This can be achieved through lipase-catalyzed esterification. In this reaction, a dicarboxylic acid (propanedioic acid) or its ester (dimethyl propanedioate) is reacted with the long-chain alcohol (tetradec-8-en-1-ol). seventhgeneration.comnih.govresearchgate.net

The reaction can proceed via two main pathways:

Direct Esterification : Propanedioic acid reacts with tetradec-8-en-1-ol. This reaction produces water as a byproduct, which must often be removed to drive the reaction equilibrium towards the product.

Transesterification : Dimethyl propanedioate reacts with tetradec-8-en-1-ol. This reaction releases methanol as a byproduct. openagrar.de

Immobilized lipases are frequently the catalysts of choice for these transformations. researchgate.net Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is particularly effective and widely studied for synthesizing various esters, including polyesters and long-chain diesters. mdpi.comnih.gov These enzymes exhibit high regio- and chemoselectivity, meaning they can selectively catalyze the esterification at the desired functional groups without affecting other parts of the molecule, such as the double bond in the alkyl chain. nih.gov

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of the lipase-catalyzed synthesis, several reaction parameters must be optimized. seventhgeneration.comnih.govresearchgate.net

Enzyme Source and Loading : Different lipases exhibit different activities and specificities. mdpi.com Screening various lipases (e.g., from Candida antarctica, Rhizomucor miehei, or Porcine pancreas) is a common first step. researchgate.netnih.gov The amount of enzyme used (loading) is also critical; higher loading can increase the reaction rate but also the cost. nih.gov

Substrate Ratio : The molar ratio of the dicarboxylic acid/diester to the long-chain alcohol affects the reaction equilibrium and can prevent substrate inhibition. mdpi.com An excess of one substrate may be used to drive the reaction to completion.

Temperature : Lipase activity increases with temperature up to an optimum point, beyond which the enzyme begins to denature and lose activity. nih.gov Typical temperatures for these reactions range from 40°C to 80°C. researchgate.netmdpi.com

Solvent Systems : While solvent-free systems are preferred for green chemistry, sometimes a solvent is necessary to dissolve the substrates and facilitate the reaction. researchgate.net The choice of solvent is crucial, as some organic solvents can denature the enzyme. Tertiary alcohols or non-polar solvents are often used. mdpi.com Alternatively, ionic liquids have emerged as novel media for biocatalysis. mdpi.com

Table 2: Example of Optimized Parameters for Lipase-Catalyzed Diester Synthesis. researchgate.netmdpi.com
ParameterTypical Optimized Value/Condition
EnzymeNovozym® 435 (Immobilized Lipase B from Candida antarctica)
Enzyme Loading2.5% - 15% (w/w of substrates)
Temperature50°C - 80°C
Substrate Molar Ratio (Alcohol:Acid)1.15:1 to 2:1
SystemSolvent-free or non-polar organic solvent
Byproduct RemovalVacuum or use of molecular sieves to remove water/methanol

Kinetic Studies of Enzyme-Mediated Esterification Processes

Understanding the kinetics of the enzymatic reaction is essential for process design, scaling up, and optimization. nih.gov Kinetic studies involve measuring the reaction rate under different conditions of substrate concentration, temperature, and enzyme concentration.

The data obtained are often fitted to a kinetic model to determine key parameters like the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km). For a two-substrate reaction like esterification, more complex models such as the Ping-Pong Bi-Bi mechanism are often employed. This model describes a process where the enzyme binds to the first substrate (e.g., the acyl donor), releases the first product (e.g., methanol), and then binds to the second substrate (the alcohol) to form the final ester product. unison.mx

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific published studies on the non-conventional synthesis of This compound using the requested methodologies. The search for scholarly articles, patents, and research data detailing either microwave-assisted or flow chemistry-based synthesis for this specific compound did not yield any relevant results.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or discussion on the enhanced reaction efficiency or scalability for the synthesis of this compound via these advanced techniques, as the primary research does not appear to be available in the public domain.

General principles of malonic ester synthesis, microwave-assisted organic synthesis, and flow chemistry are well-documented for other classes of compounds, but a direct application or study on this compound could not be located. Adhering to the strict requirement to focus solely on the specified compound prevents the inclusion of information from analogous but chemically distinct reactions.

Chemical Reactivity and Transformation Pathways of Dimethyl Tetradec 8 En 1 Yl Propanedioate

Reactions at the Propanedioate C-H Acidic Protons

The carbon atom situated between the two carbonyl groups of the propanedioate is flanked by electron-withdrawing ester groups. This structural arrangement significantly increases the acidity of the attached proton (the α-hydrogen), making it susceptible to removal by a moderately strong base to form a resonance-stabilized carbanion, or enolate. masterorganicchemistry.com This enolate is a potent nucleophile and serves as a key intermediate for forming new carbon-carbon bonds at the α-position.

Further Alkylation and Dialkylation Strategies

Dimethyl (tetradec-8-en-1-yl)propanedioate is a mono-substituted malonic ester. The remaining acidic proton can be removed by a suitable base, such as sodium ethoxide, to generate an enolate. masterorganicchemistry.comorganicchemistrytutor.com This enolate can then react with an electrophile, typically an alkyl halide, in a nucleophilic substitution reaction (SN2) to introduce a second substituent, resulting in a dialkylated malonic ester. organicchemistrytutor.comwikipedia.org

The general sequence for this dialkylation is as follows:

Deprotonation: Treatment with a base (e.g., NaOEt) to form the enolate.

Alkylation: Nucleophilic attack of the enolate on an alkyl halide (R-X). masterorganicchemistry.com

The reaction proceeds via an SN2 mechanism, and therefore, its efficiency is sensitive to steric hindrance. organicchemistrytutor.com The pre-existing, bulky tetradec-8-en-1-yl group can sterically impede the approach of the incoming alkyl halide, particularly if the halide is secondary or tertiary. organicchemistrytutor.comacs.org Consequently, primary alkyl halides are the most effective electrophiles for this transformation. A major challenge in this synthesis is the potential for creating a mixture of products if the reaction does not go to completion, which can complicate purification. wikipedia.org

Table 1: Illustrative Dialkylation Reactions of this compound
Alkylating Agent (R-X)Expected Dialkylated Product NameNotes
Methyl Iodide (CH₃I)Dimethyl methyl(tetradec-8-en-1-yl)propanedioateReaction is generally efficient with small primary halides.
Ethyl Bromide (CH₃CH₂Br)Dimethyl ethyl(tetradec-8-en-1-yl)propanedioateGood yields are expected.
Benzyl Bromide (C₆H₅CH₂Br)Dimethyl benzyl(tetradec-8-en-1-yl)propanedioateBenzylic halides are highly reactive and suitable for this reaction.
Isopropyl Bromide ((CH₃)₂CHBr)Dimethyl isopropyl(tetradec-8-en-1-yl)propanedioateLower yields are anticipated due to increased steric hindrance from the secondary halide. organicchemistrytutor.com

Condensation Reactions (e.g., Knoevenagel Condensation Derivatives)

The acidic nature of the α-hydrogen allows this compound to act as the active methylene (B1212753) component in Knoevenagel condensations. wikipedia.org This reaction involves the nucleophilic addition of the malonate-derived carbanion to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgorganicreactions.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt. wikipedia.orgnih.gov

The general mechanism involves:

Formation of the enolate from the malonate using a basic catalyst.

Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone.

Protonation of the resulting alkoxide to form a β-hydroxy intermediate.

Dehydration (elimination of a water molecule) to form the final α,β-unsaturated dicarbonyl compound. wikipedia.org

The product selectivity and reaction rate can be influenced by the choice of catalyst and reaction conditions. nih.gov For instance, using pyridine as a solvent with a carboxylic acid co-catalyst can sometimes lead to subsequent decarboxylation, a variant known as the Doebner modification. wikipedia.orgtandfonline.com

Table 2: Representative Knoevenagel Condensation Reactions
Carbonyl CompoundCatalyst/ConditionsExpected Product Type
BenzaldehydePiperidine, Benzene, 80°CDimethyl 2-benzylidene-2-(tetradec-8-en-1-yl)propanedioate
PropanalTriethylamine, Ethanol, RefluxDimethyl 2-propylidene-2-(tetradec-8-en-1-yl)propanedioate
AcetoneTiCl₄, PyridineDimethyl 2-isopropylidene-2-(tetradec-8-en-1-yl)propanedioate
CyclohexanoneAmmonium Acetate, Acetic AcidDimethyl 2-cyclohexylidene-2-(tetradec-8-en-1-yl)propanedioate

Transformations Involving the Ester Functionalities

The two methyl ester groups in this compound are susceptible to nucleophilic acyl substitution, allowing for their conversion into a variety of other functional groups.

Selective Hydrolysis and Decarboxylation Pathways to Carboxylic Acid Derivatives

A cornerstone of malonic ester synthesis is the hydrolysis of the ester groups followed by decarboxylation. masterorganicchemistry.com Treatment of this compound with aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) followed by acidification leads to the hydrolysis of both methyl ester groups, yielding (tetradec-8-en-1-yl)propanedioic acid, a substituted malonic acid. masterorganicchemistry.comjove.com

This resulting β-dicarboxylic acid is thermally unstable. Upon heating, it readily undergoes decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide. jove.com The mechanism involves a cyclic six-membered transition state, leading to an enol intermediate that quickly tautomerizes to the more stable final product, a monosubstituted carboxylic acid. jove.com The final product of this sequence is 2-(tetradec-8-en-1-yl)acetic acid.

In some cases, selective monohydrolysis of one of the two ester groups can be achieved, yielding a malonic acid half-ester. researchgate.netnih.gov This transformation is often accomplished using a precisely controlled amount of base (e.g., one equivalent of KOH) at low temperatures. researchgate.netjst.go.jp The increased hydrophobicity from the long alkyl chain may enhance the selectivity of this monohydrolysis. researchgate.net

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, the methyl groups can be replaced by other alkyl groups (R') by reacting the compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed transesterification: A strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol.

Base-catalyzed transesterification: A base (typically an alkoxide corresponding to the new alcohol, e.g., NaOR') deprotonates the alcohol, increasing its nucleophilicity for attack on the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

The reaction is an equilibrium process. To drive it towards the desired product, the new alcohol is often used in large excess, or the released methanol (B129727) is removed from the reaction mixture by distillation. wikipedia.org The steric hindrance imposed by the tetradec-8-en-1-yl group might slow the reaction rate, but it is not expected to prevent the transformation.

Formation of Amide, Anhydride, and Acid Chloride Derivatives

The ester groups can be converted into other carboxylic acid derivatives.

Amide Formation: A general method for synthesizing amides from malonic esters involves a process of decarboxylative acylation. tandfonline.comtandfonline.com By heating the malonic ester with a primary or secondary amine, often at elevated temperatures (e.g., 120°C), one can form a one-carbon homologated amide. tandfonline.comtandfonline.com This reaction proceeds through condensation and subsequent decarboxylation, avoiding the need for acyl chlorides or standard peptide coupling reagents. tandfonline.com

Acid Chloride and Anhydride Formation: Direct conversion from the ester to an acid chloride or anhydride is not typical. The standard route involves first hydrolyzing the diester to the corresponding (tetradec-8-en-1-yl)propanedioic acid, as described in section 3.2.1. The resulting dicarboxylic acid can then be converted to the di-acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Subsequently, the di-acid chloride can be used to form other derivatives or, upon heating, may form a cyclic anhydride if a five- or six-membered ring is sterically feasible, although this is not the case for a substituted malonic acid.

Reactivity of the Tetradec-8-en-1-yl Alkene Moiety

The internal carbon-carbon double bond in the tetradec-8-en-1-yl chain is a site of significant chemical reactivity, allowing for a variety of addition and modification reactions.

The double bond in this compound can be selectively reduced to a single bond through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. lumenlearning.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. lumenlearning.comcommonorganicchemistry.com

The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. For instance, certain catalysts might also reduce the ester functionalities under more vigorous conditions, although the alkene is generally more reactive. openstax.org Transfer hydrogenation, using a hydrogen donor like ammonium formate in conjunction with a palladium catalyst, offers a milder alternative to using pressurized hydrogen gas. commonorganicchemistry.com

Table 1: Common Catalysts for Alkene Hydrogenation
CatalystTypical SolventsKey Features
Palladium on Carbon (Pd/C)Methanol, Ethanol, Ethyl acetateHighly common and effective for alkene reduction. commonorganicchemistry.com
Platinum(IV) Oxide (PtO₂)Various organic solventsOften used when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com
Raney Nickel (Ra-Ni)EthanolA versatile catalyst for hydrogenation.

Olefin metathesis is a powerful synthetic tool that allows for the rearrangement of carbon-carbon double bonds. masterorganicchemistry.com In the context of this compound, both cross-metathesis and, if appropriately functionalized, ring-closing metathesis are possible.

Cross-Metathesis: This reaction involves the interaction of the internal alkene of the molecule with another olefin in the presence of a catalyst, typically a ruthenium-based complex like Grubbs' catalyst. masterorganicchemistry.comias.ac.in This can lead to the formation of new, shorter or longer chain compounds, depending on the reaction partner. google.comscielo.br For example, cross-metathesis with ethylene (ethenolysis) would cleave the double bond to produce two shorter, terminally unsaturated molecules. scielo.br

Ring-Closing Metathesis (RCM): If a second alkene functionality were introduced into the molecule, for instance by alkylating the malonic ester with an alkenyl halide, intramolecular RCM could be employed to form a cyclic compound. wikipedia.org The success of RCM is dependent on the formation of a stable ring, typically 5- to 7-membered rings, although larger macrocycles can also be synthesized. wikipedia.org The reaction is catalyzed by metal alkylidene complexes, such as those developed by Grubbs and Schrock. wikipedia.orgsoton.ac.uk

Table 2: Types of Olefin Metathesis Reactions
Reaction TypeDescriptionPotential Product from this compound
Cross-MetathesisReaction between two different alkenes. masterorganicchemistry.comNew diesters with modified chain lengths.
Ring-Closing MetathesisIntramolecular reaction of a diene to form a cyclic alkene. wikipedia.orgCyclic compounds (if a second double bond is present).

The electron-rich double bond of the tetradec-8-en-1-yl moiety is susceptible to attack by electrophiles, enabling a variety of functionalization reactions.

Epoxidation: The double bond can be converted to an epoxide (an oxirane ring) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). sciforum.net This three-membered ring is a versatile synthetic intermediate that can be opened by various nucleophiles to introduce new functional groups. The epoxidation of unsaturated fatty acid esters is a well-established process. researchgate.netmdpi.comrsc.org

Dihydroxylation: The alkene can be converted to a vicinal diol (two adjacent hydroxyl groups) using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). This reaction adds a hydroxyl group to each carbon of the former double bond.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a vicinal dihalide. fiveable.mepressbooks.pub This reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. fiveable.melibretexts.org

Mechanistic Investigations of Key Transformations

A deeper understanding of the reaction mechanisms is essential for predicting product outcomes and optimizing reaction conditions.

The malonic ester synthesis is a classic organic reaction that involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. wikipedia.orglibretexts.org

The mechanism of alkylation begins with the deprotonation of the acidic α-hydrogen of the dimethyl propanedioate moiety by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. chemistnotes.comyoutube.com This enolate then acts as a nucleophile, attacking an alkyl halide in an Sɴ2 reaction to form the alkylated malonic ester. masterorganicchemistry.com

Decarboxylation occurs upon heating the corresponding dicarboxylic acid, which is formed by hydrolysis of the diester. chemistnotes.commasterorganicchemistry.com The reaction proceeds through a cyclic, concerted transition state, resulting in the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable carboxylic acid. masterorganicchemistry.com

Esterification: The formation of the dimethyl ester from the corresponding dicarboxylic acid and methanol is an example of Fischer esterification. This acid-catalyzed reaction proceeds via a series of equilibrium steps. psiberg.comorganic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrytalk.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgchemistrytalk.org Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.combyjus.com

Metathesis: The generally accepted mechanism for olefin metathesis, first proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the olefin and a metal carbene catalyst. ias.ac.intamu.edu This process forms a metallacyclobutane intermediate. ias.ac.inresearchgate.net The cleavage of this intermediate can either regenerate the starting materials or produce a new olefin and a new metal carbene, thus propagating the catalytic cycle. ias.ac.in In the case of Grubbs-type ruthenium catalysts, the reaction can proceed through either a dissociative or an associative pathway, involving the dissociation or association of a ligand from the metal center. harvard.edu

Advanced Methodologies for Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology, not Data)

Spectroscopic methods are fundamental to determining the molecular architecture of Dimethyl (tetradec-8-en-1-yl)propanedioate. Advanced techniques provide detailed insights into its atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the atomic-level structural analysis of organic molecules. nih.gov For a compound like this compound, advanced NMR experiments are essential to resolve its complex spectrum and confirm its constitution.

Two-Dimensional (2D) NMR Spectroscopy: Unlike 1D NMR which plots signal intensity against frequency, 2D NMR plots frequency against frequency, revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the target molecule, COSY would be used to trace the connectivity of the entire tetradec-8-en-1-yl chain, from the methylene (B1212753) group adjacent to the propanedioate moiety to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It is invaluable for assigning the carbon signals of the molecule by linking them to their known proton resonances, for instance, confirming the chemical shifts of the olefinic carbons by their correlation to the vinyl protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-4 bonds) between protons and carbons. This is critical for connecting different fragments of the molecule. For example, it would show a correlation between the protons on the first carbon of the tetradecenyl chain and the carbonyl carbon of the ester group, unequivocally linking the alkyl chain to the propanedioate headgroup. youtube.com

Diffusion-Ordered Spectroscopy (DOSY): DOSY is an NMR method that distinguishes molecules based on their diffusion coefficients, which are related to their size and shape. ox.ac.ukrsc.org In a research context, a DOSY experiment can be used to verify the integrity of a sample. All proton signals belonging to a single, pure compound like this compound will have the same diffusion coefficient and will align horizontally in the 2D DOSY spectrum. ox.ac.uk This methodology can confirm that all observed signals originate from the same molecule and can help to identify impurities, which would diffuse at different rates.

Solid-State NMR (ssNMR): While typically analyzed in solution, if the compound were to be studied in a solid, aggregated, or membrane-bound state, ssNMR would be the methodology of choice. It provides structural information on materials that lack the long-range order required for X-ray crystallography and are unsuitable for solution NMR due to restricted molecular tumbling.

NMR Technique Principle of Methodology Application for this compound
COSY Correlates spin-coupled protons, revealing ³JHH (and other) couplings.Tracing the H-H connectivity along the tetradecenyl alkyl chain.
HSQC Correlates protons to their directly bonded carbons via ¹JCH coupling.Assigning specific ¹³C signals to their corresponding protons (e.g., olefinic C-H). nih.gov
HMBC Correlates protons and carbons over multiple bonds (²JCH, ³JCH).Establishing connectivity between the alkyl chain and the propanedioate ester group. youtube.com
DOSY Separates NMR signals based on molecular diffusion rates.Confirming sample purity by showing all signals diffuse at the same rate. ox.ac.ukrsc.org
Solid-State NMR Analyzes samples in the solid phase, overcoming anisotropic interactions.Characterizing the compound in aggregated forms or complex matrices.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. miamioh.edu

For this compound (C₁₉H₃₄O₄), HRMS would be used to measure its exact mass. This precise measurement allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. The methodology involves soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which generate the molecular ion (or a quasi-molecular ion like [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. The high resolving power of the mass analyzer (e.g., Time-of-Flight or Orbitrap) then allows for the accurate mass determination.

In addition to the molecular formula, fragmentation patterns can provide structural information. For this ester, characteristic fragments would arise from cleavage next to the carbonyl group, such as the loss of a methoxy (B1213986) group (-OCH₃) or cleavage of the bond connecting the alkyl chain to the malonate unit. libretexts.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. azolifesciences.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes (stretching, bending). acs.org For this compound, the most prominent absorption would be the strong C=O stretching vibration of the ester functional groups, typically found in the 1730-1750 cm⁻¹ region. nih.govnih.gov Other key absorptions include the C-H stretching vibrations of the alkyl chain (around 2850-3000 cm⁻¹), the C-O stretching of the ester (around 1100-1300 cm⁻¹), and the =C-H stretching of the alkene group (often just above 3000 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. It is particularly sensitive to non-polar, polarizable bonds, making it an excellent complement to IR. azolifesciences.com For the target molecule, Raman spectroscopy would be highly effective for analyzing the C=C double bond (stretching vibration around 1655 cm⁻¹) and the C-C single bonds of the long alkyl backbone. nih.govresearchgate.net The ratio of the C=C and CH₂ band intensities can even be used to estimate the degree of unsaturation in lipid-like molecules. nih.govnih.gov

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C-H (sp³ Alkane)Stretching2850 - 29602850 - 2960
C-H (sp² Alkene)Stretching3010 - 30403010 - 3040
C=O (Ester)Stretching1735 - 1750 nih.govnih.gov1735 - 1750
C=C (Alkene, cis)Stretching~1645~1655 nih.govresearchgate.net
C-O (Ester)Stretching1100 - 1300Weak
CH₂Scissoring~1465~1445 nih.gov

Chromatographic Separation and Purification Research

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for the separation of its geometric isomers.

The double bond at the C8 position of the tetradecenyl chain can exist as either a cis (Z) or trans (E) isomer. These geometric isomers often have very similar physical properties, making their separation challenging. google.com Advanced chromatographic methods are required to resolve them effectively.

High-Performance Liquid Chromatography (HPLC):

Argentation Chromatography: This is a powerful HPLC technique for separating unsaturated compounds. It typically uses a stationary phase (often silica) impregnated with silver nitrate. The silver ions form reversible charge-transfer complexes with the π-electrons of the double bond. The stability of these complexes differs for E and Z isomers, with the less sterically hindered E isomer generally interacting more strongly and thus being retained longer than the Z isomer. google.comresearchgate.net

Gas Chromatography (GC): For the analysis of this compound by GC, it would first need to be ensured that it is thermally stable and volatile enough. The use of long, high-resolution capillary columns with specific stationary phases (e.g., highly polar cyanopropyl phases) can effectively separate E/Z isomers of long-chain fatty acid esters due to differences in their interaction with the stationary phase.

Chromatographic Method Separation Principle Relevance to E/Z Isomer Separation
Argentation HPLC Reversible complex formation between Ag⁺ ions on the stationary phase and the C=C double bond. researchgate.netHighly effective due to differential stability of Ag-alkene complexes for E and Z isomers. google.com
Reversed-Phase HPLC Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase.Can achieve separation through optimization of mobile phase and column selectivity to exploit subtle polarity differences. nih.gov
High-Resolution Capillary GC Partitioning between a gaseous mobile phase and a liquid stationary phase based on volatility and polarity.Effective separation on polar capillary columns that can differentiate the slight differences in boiling points and polarity of the isomers.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines features of both gas and liquid chromatography. nih.gov It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. wikipedia.org This gives SFC unique properties, such as low viscosity and high diffusivity, which lead to high separation efficiency and fast analysis times. nih.gov

For a lipid-like molecule such as this compound, SFC offers several advantages:

High Speed and Efficiency: The low viscosity of the supercritical CO₂ mobile phase allows for high flow rates without generating excessive backpressure, significantly reducing analysis times compared to HPLC. waters.comnih.gov

Green Chemistry: Using CO₂ as the main mobile phase drastically reduces the consumption of organic solvents, making SFC an environmentally friendly alternative to normal-phase HPLC. mdpi.com

Versatility: SFC is well-suited for separating non-polar to moderately polar compounds, making it ideal for lipids and their derivatives. nih.govmz-at.de It can be used for both analytical and preparative scale separations, enabling not only the analysis but also the purification of the target compound and its isomers. mdpi.comresearchgate.net

Chiral and Achiral Separations: SFC has proven to be a leading technique for chiral separations and is also highly effective for separating positional and geometric isomers. wikipedia.org

The methodology would involve injecting the sample into the SFC system, where it is carried by the supercritical CO₂ (often modified with a small amount of a polar solvent like methanol) through a packed column (similar to those used in HPLC) to achieve separation. waters.com

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of Dimethyl (tetradec-8-en-1-yl)propanedioate, owing to its numerous single bonds, results in a complex conformational landscape. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in three-dimensional space.

For the dimethyl propanedioate (malonate) headgroup, the relative orientation of the two ester functionalities is critical. Esters generally prefer a planar s-cis conformation due to stabilizing resonance effects. imperial.ac.uk The rotation around the C-C and C-O bonds of the ester groups dictates their spatial relationship, influencing both intramolecular interactions and how the molecule interacts with its environment.

Molecular Dynamics (MD) Simulations: MD simulations offer a method to observe the dynamic evolution of the molecule's structure over time. youtube.com By simulating the motion of every atom, MD can reveal how the molecule folds, flexes, and changes its shape in different environments, such as in a vacuum or in various solvents. nih.govnih.gov These simulations can predict the most probable conformations and the energy barriers between them. For a molecule with both hydrophobic (the alkyl chain) and more polar (the ester group) regions, MD simulations can elucidate how solvent molecules arrange around it and influence its preferred shape. nih.gov

Table 1: Key Dihedral Angles for Conformational Analysis This interactive table outlines the principal dihedral angles that would be investigated in a computational study to define the conformational preferences of this compound.

Dihedral AngleAtoms InvolvedDescriptionExpected Stable Conformations
Malonate EsterO=C-O-CH3Defines the orientation of the methyl group relative to the carbonyl.Typically near 180° (anti-periplanar)
Malonate BackboneC-C(H2)-CRotation around the central methylene (B1212753) carbon of the malonate group.Staggered conformations are preferred.
Alkyl ChainC-C-C-CDefines the overall shape of the long hydrocarbon tail.Anti (~180°) and Gauche (~60°)
Alkene VicinityC-C=C-CRotation around the single bonds adjacent to the C=C double bond.Eclipsed conformations are often preferred due to hyperconjugation. imperial.ac.uk

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of the molecule. chemrxiv.org Methods like B3LYP with basis sets such as 6-31G(d,p) can provide a detailed picture of the optimized molecular geometry, bond characteristics, and electron distribution. chemrxiv.org

These calculations can determine precise bond lengths, bond angles, and the distribution of electron density. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is likely localized around the electron-rich C=C double bond, while the LUMO is expected to be centered on the electron-deficient carbonyl carbons of the ester groups.

Table 2: Predicted Geometrical and Electronic Parameters This table presents hypothetical but representative data for key structural and electronic parameters of this compound, as would be predicted by DFT calculations.

ParameterFunctional GroupPredicted Value (Illustrative)Significance
Bond LengthC=O (Ester)~1.21 ÅShorter than a C-O single bond, indicating double bond character.
Bond LengthC=C (Alkene)~1.34 ÅShorter and stronger than a C-C single bond.
Bond AngleO=C-O (Ester)~123°Consistent with sp2 hybridization of the carbonyl carbon.
HOMO EnergyAlkene-6.5 eVIndicates the primary site for electrophilic attack.
LUMO EnergyEster Carbonyl-1.2 eVIndicates the primary site for nucleophilic attack.
HOMO-LUMO GapWhole Molecule5.3 eVReflects the molecule's overall electronic stability.

Reaction Pathway and Transition State Modeling for Synthetic Transformations

Computational chemistry can model the entire course of a chemical reaction, providing critical insights into reaction mechanisms and energetics. rsc.org For the synthesis of this compound, a likely route is the alkylation of dimethyl malonate with 1-bromo-tetradec-8-ene.

Furthermore, other potential reactions, such as the transesterification of the ester groups, can be modeled to understand their kinetics and mechanisms. acs.orgresearchgate.net Computational models can compare different mechanistic possibilities, for instance, by assessing the viability of proposed intermediates. researchgate.net

Table 3: Illustrative Energy Profile for Malonate Alkylation This table shows a hypothetical reaction profile for the synthesis of the target molecule via the alkylation of dimethyl malonate, as could be determined through transition state modeling.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsDimethyl malonate anion + 1-bromo-tetradec-8-ene0.0
Transition StateC-C bond partially formed, C-Br bond partially broken+22.5
ProductsThis compound + Br⁻-15.0

Prediction of Spectroscopic Parameters to Aid Experimental Design

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. nih.gov

NMR Spectroscopy Prediction: Methods ranging from empirical models to more advanced quantum mechanical calculations can predict the 1H and 13C NMR chemical shifts. nih.govualberta.ca These predictions are highly sensitive to the electronic environment of each nucleus. nih.gov For this compound, calculations would differentiate the protons on the alkyl chain from those on the methyl esters and the unique protons near the alkene and ester functionalities. orgchemboulder.comyoutube.com Predicted spectra can be compared with experimental data to confirm that the correct molecule has been synthesized.

IR Spectroscopy Prediction: Calculations can also predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. This is particularly useful for identifying key functional groups. For the target molecule, strong characteristic absorption bands would be predicted for the C=O stretch of the ester groups and the C=C stretch of the alkene. orgchemboulder.com

Table 4: Predicted Key Spectroscopic Signals This table lists the predicted chemical shifts (NMR) and vibrational frequencies (IR) for the defining functional groups of this compound.

SpectroscopyGroupPredicted Signal (Illustrative)Notes
1H NMR-O-CH₃ (Ester Methyl)~3.7 ppmSinglet, downfield due to the adjacent oxygen. orgchemboulder.com
1H NMR-CH=CH- (Alkene)~5.4 ppmMultiplet, characteristic region for vinylic protons.
1H NMR-CH₂-CO- (Alpha to Carbonyl)~2.2 ppmTriplet, downfield due to the electron-withdrawing carbonyl. orgchemboulder.com
13C NMRC=O (Ester Carbonyl)~170 ppmCharacteristic chemical shift for an ester carbonyl carbon.
13C NMRC=C (Alkene)~130 ppmTypical range for sp2 hybridized carbons in an alkene.
IRC=O Stretch~1740 cm⁻¹Strong, sharp absorption typical for an aliphatic ester. orgchemboulder.com
IRC=C Stretch~1655 cm⁻¹Medium intensity absorption.

In Silico Screening for Novel Catalysts or Reaction Conditions

The C=C double bond in this compound makes it a substrate for various catalytic transformations, most notably olefin metathesis. In silico (computational) screening can accelerate the discovery of efficient catalysts for such reactions. chemrxiv.org

Catalyst Design and Screening: Researchers can computationally build libraries of potential catalysts (e.g., different ruthenium-based Grubbs-type or manganese-based catalysts) and model their interaction with the substrate. chemrxiv.orgacs.org By calculating the energy barriers for the catalytic cycle, including the formation of the key metallacyclobutane intermediate, it is possible to predict the catalytic activity and selectivity. acs.org This screening process can identify promising catalyst candidates for experimental validation, saving significant time and resources. nih.govresearchgate.net This approach could be used to find a catalyst that selectively promotes a cross-metathesis reaction at the double bond of the target molecule without interfering with the ester groups.

Table 5: Hypothetical In Silico Screening of Olefin Metathesis Catalysts This table provides an example of how computational screening results might be presented, comparing the predicted performance of different catalyst types for a reaction involving this compound.

Catalyst TypeLigand SystemPredicted Activation Energy (kcal/mol)Predicted Selectivity (%)
Ru-based (Grubbs 2nd Gen)N-Heterocyclic Carbene (NHC)18.595
Ru-based (Hoveyda-Grubbs)Chelating Isopropoxybenzylidene17.298
Mn-based (Novel Design)Bidentate CO/Phosphine25.185
Fe-based (Hypothetical)Pincer Ligand28.980

Applications As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Organic Molecules

The compound serves as a ready-made scaffold for introducing a long, functionalized carbon chain into target molecules, a common requirement in the synthesis of lipids, signaling molecules, and other natural products.

One of the most direct applications of this compound is in the synthesis of long-chain carboxylic acids with substitution at the alpha-carbon (the carbon adjacent to the carboxyl group). This is achieved through the principles of the malonic ester synthesis, a classic and reliable method for carbon-chain extension. patsnap.comlibretexts.org

The process involves three key stages:

Enolate Formation: The carbon atom situated between the two ester carbonyls is acidic and can be readily deprotonated by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. masterorganicchemistry.comjove.com

Alkylation: This nucleophilic enolate can then react with an alkyl halide in an SN2 reaction. jove.comlibretexts.org This step allows for the introduction of a second alkyl group (R') onto the alpha-carbon.

Hydrolysis and Decarboxylation: Subsequent treatment with aqueous acid and heat hydrolyzes both methyl ester groups to carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily loses one carboxyl group as carbon dioxide (CO₂), yielding the final α-substituted carboxylic acid. libretexts.orgjove.com

This pathway allows for the synthesis of unique fatty acids where the (tetradec-8-en-1-yl) chain provides the bulk of the structure, and a secondary R' group can be installed at the α-position.

Table 1: Malonic Ester Synthesis Pathway

StepReagentsIntermediate/ProductKey Transformation
Enolate Formation Sodium Ethoxide (NaOEt)Stabilized Enolate AnionDeprotonation of α-carbon masterorganicchemistry.com
Alkylation Alkyl Halide (R'-X)α,α-Disubstituted MalonateC-C bond formation via SN2 libretexts.org
Hydrolysis Acid (e.g., H₃O⁺)Substituted Malonic AcidConversion of esters to carboxylic acids jove.com
Decarboxylation Heat (Δ)α-Substituted Carboxylic AcidLoss of CO₂ to yield final product jove.com

Long-chain alkenyl malonates are valuable intermediates in the total synthesis of natural products. The tetradecenyl chain is a structural motif found in various natural lipids and signaling molecules, such as pheromones or components of cell membranes. The malonate handle allows for its covalent attachment to other fragments during a complex synthesis. For example, the enolate derived from Dimethyl (tetradec-8-en-1-yl)propanedioate can be used in Michael additions or other carbon-carbon bond-forming reactions to assemble the backbone of a complex natural product. The alkene can be subsequently modified via reactions like epoxidation, dihydroxylation, or cleavage to introduce further functionality as required by the synthetic target.

The presence of two reactive sites at a significant distance within the same molecule makes this compound a prime candidate for macrocyclization reactions. These reactions are crucial for synthesizing macrocyclic lipids, antibiotics, and other large-ring natural products.

Potential cyclization strategies include:

Ring-Closing Metathesis (RCM): If a second alkene is introduced by alkylating the malonate with an alkenyl halide (e.g., allyl bromide), the resulting diene can undergo RCM using a ruthenium catalyst (like a Grubbs catalyst). This would form a large carbocycle containing the malonate group.

Intramolecular Alkylation: The malonate can be deprotonated, and the resulting nucleophile can attack an electrophilic center introduced at the other end of the chain. For instance, the terminal methyl group of the tetradecenyl chain could be functionalized into a leaving group (like a tosylate or halide), setting the stage for an intramolecular SN2 reaction that closes the ring. This approach is analogous to the Perkin alicyclic synthesis. wikipedia.org

Palladium-Catalyzed Reactions: Modern cross-coupling methods can be used to form macrocycles. For example, Pd-catalyzed reactions have been developed to couple malonate nucleophiles with tethered alkenes, effectively forming substituted cyclopentanes and other cyclic structures through difunctionalization reactions. nih.gov This principle could be extended to intramolecular variants for creating larger rings.

Derivatization Strategies for Novel Chemical Synthons

Beyond its direct use, this compound can be chemically modified to produce a new generation of synthons with tailored properties for specific applications in materials science and coordination chemistry.

The malonate portion of the molecule is an excellent metal-chelating group. The two oxygen atoms of the carbonyls can coordinate to a metal center, forming a stable six-membered ring. This property can be exploited to create specialized ligands. The long, unsaturated alkyl chain provides a hydrophobic tail that can be used to anchor the ligand to a surface, solubilize it in nonpolar media, or interact with biological membranes. Furthermore, the alkene provides a site for further functionalization, allowing for the attachment of other donor groups to create multidentate or "bifunctional" ligands capable of binding multiple metal centers or performing catalytic and recognition functions simultaneously. nih.gov

The malonate group is a known building block for polyesters and other polymers. nih.gov While reports on using malonic acid itself are less common than for other dicarboxylic acids, enzyme-catalyzed methods have shown success in producing malonate-containing aliphatic polyesters. nih.govyork.ac.uk In this context, this compound could act as a comonomer in polymerization reactions.

The long alkenyl chain would impart unique properties to the resulting polymer, such as:

Increased Hydrophobicity and Flexibility: The 14-carbon chain would act as an internal plasticizer, lowering the glass transition temperature and increasing the solubility of the polymer in organic solvents.

Post-Polymerization Modification: The double bonds along the polymer backbone would serve as reactive handles. They could be used for cross-linking to create thermoset materials or for grafting other polymer chains or functional molecules, creating complex polymer architectures and scaffolds. utoronto.ca Research has demonstrated the synthesis of polymers from malonyl esters, which are then further functionalized. researchgate.net

Development of Biologically Inspired Analogs (Focus on Synthesis, not Biological Activity)

The structural motif of a long alkyl or alkenyl chain attached to a polar headgroup is common in many biologically active molecules, such as fatty acids, prostaglandins, and certain lipids. The synthesis of analogs of these natural products often employs building blocks similar in structure to this compound.

For instance, the malonic ester synthesis is a cornerstone in the construction of complex fatty acid analogs. By choosing an appropriate alkyl halide, a wide variety of substituted long-chain carboxylic acids can be synthesized after hydrolysis and decarboxylation of the initial adduct.

A hypothetical synthetic pathway towards a biologically inspired analog could involve the following steps:

Modification of the Alkene: The double bond of this compound could be epoxidized using an agent like m-CPBA.

Ring Opening of the Epoxide: The resulting epoxide can undergo regioselective and stereoselective ring-opening reactions with various nucleophiles to introduce new functional groups.

Transformation of the Malonate Group: The dimethyl propanedioate moiety could then be hydrolyzed and decarboxylated to yield a carboxylic acid, or it could be reduced to a diol, providing a different polar headgroup.

These synthetic strategies allow for the systematic variation of both the hydrophobic tail and the polar head of the molecule, enabling the creation of libraries of novel compounds for screening in various biological assays. While the specific biological activity is beyond the scope of this article, the synthetic versatility is of paramount importance.

Environmental and Green Chemistry Research Perspectives

Development of Sustainable Synthetic Routes (e.g., Renewable Feedstocks for the Tetradecenyl Moiety)

A primary goal in green chemistry is the utilization of renewable raw materials instead of depletable petrochemicals. osti.govrsc.org The synthesis of Dimethyl (tetradec-8-en-1-yl)propanedioate can be envisioned from two key precursors: the tetradec-8-en-1-ol and dimethyl propanedioate (more commonly known as dimethyl malonate).

The tetradecenyl moiety, a C14 unsaturated alcohol, is particularly amenable to derivation from renewable plant oils. umn.eduresearchgate.net Vegetable oils are rich sources of fatty acids, which can be transformed into a variety of chemical building blocks. researchgate.net Olefin metathesis, a powerful catalytic reaction, offers a promising route. acs.orgchemistryforsustainability.org For instance, the cross-metathesis of methyl oleate (B1233923) (derived from sources like soybean or palm oil) with a short-chain olefin could yield unsaturated esters of specific chain lengths, which can then be reduced to the desired alcohol. ias.ac.inrsc.org This approach avoids reliance on fossil fuels and leverages the existing agricultural supply chain. d-nb.info

The dimethyl malonate portion can also be produced via greener pathways. Traditional synthesis often involves processes with hazardous reagents. However, modern approaches focus on cleaner methods, such as the carbonylation of dimethoxymethane, or biocatalytic routes starting from renewable sugars. nih.gov

Table 1: Potential Renewable Feedstocks for the Tetradecenyl Moiety This table presents examples of renewable oils and their relevant fatty acid content that could serve as precursors for the tetradecenyl chain through chemical transformations like metathesis.

Renewable FeedstockKey Fatty Acid ComponentTypical Percentage (%)Potential Transformation Route
Palm OilOleic Acid (C18:1)36-44Cross-Metathesis
Soybean OilOleic Acid (C18:1)19-30Cross-Metathesis
Rapeseed Oil (Canola)Oleic Acid (C18:1)50-65Cross-Metathesis
Sunflower Oil (High-Oleic)Oleic Acid (C18:1)75-90Cross-Metathesis

Investigation of Biocatalytic and Enzyme-Mediated Transformations for Reduced Environmental Impact

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. It offers high selectivity under mild conditions (moderate temperatures and pressures), reducing energy consumption and the formation of unwanted byproducts. researchgate.netnih.gov

For the synthesis of this compound, lipases are particularly promising biocatalysts. mdpi.com Lipases are highly efficient in catalyzing esterification and transesterification reactions. nih.gov The final step in the synthesis could involve the direct esterification of tetradec-8-en-1-ol with dimethyl malonate, catalyzed by an immobilized lipase (B570770) such as Candida antarctica Lipase B (CALB). mdpi.comresearchgate.net This enzymatic approach avoids the need for harsh acid or base catalysts traditionally used in ester synthesis. researchgate.net Research has demonstrated the successful lipase-catalyzed synthesis of various long-chain esters from fatty acids and alcohols, achieving high conversion rates. nih.govbohrium.comnih.gov

Table 2: Examples of Lipase-Catalyzed Ester Synthesis This table shows representative data from studies on the enzymatic synthesis of esters analogous to the target compound, highlighting the effectiveness of biocatalysis.

EnzymeSubstratesProductConversion/Yield (%)Reference Finding
Novozym® 435 (immobilized CALB)2-Ethylhexanol and 2-Methylhexanoic acid2-Ethylhexyl 2-methylhexanoate99Demonstrated high conversion in a solvent-free system, suitable for branched-chain esters. nih.gov
Lipase from Aspergillus terreusStearic acid and SorbitolSorbitol 1(6)-monostearate65Showed novel capability in esterifying fatty acids with polyols. researchgate.net
Lipase from Mucor mieheiCastor oil fatty acids and Tetradecyl alcoholTetradecyl ricinoleate~90Achieved high yield in the esterification of a long-chain hydroxy acid with a long-chain alcohol. bohrium.com
Yarrowia lipolytica (fermented solid)Oleic acid and EthanolEthyl oleate>85Proved effective as a low-cost biocatalyst for fatty acid esterification. nih.gov

Research into Biodegradation and Environmental Transformation Mechanisms

Understanding how a chemical breaks down in the environment is crucial for assessing its long-term impact. For this compound, the primary mechanism of biodegradation is expected to be hydrolysis of the two ester linkages, catalyzed by microbial esterases, followed by oxidation of the resulting alcohol and dicarboxylic acid fragments.

Studies on the anaerobic biodegradation of various alkyl esters in marine sediment have shown that the chemical structure significantly affects the rate and extent of degradation. researchgate.net Key findings relevant to the target compound include:

Unsaturation: The presence of a double bond in the fatty acid or alcohol moiety generally increases biodegradability. researchgate.net This suggests the tetradec-8-en-1-yl chain may degrade more readily than its saturated counterpart.

Chain Length: Esters with a total carbon number between 12 and 18 tend to show good biodegradability. researchgate.net

Initial Step: The degradation pathway for long-chain unsaturated fatty acids in anaerobic environments can involve either initial saturation of the double bond or direct β-oxidation. nih.govresearchgate.net

The eventual breakdown products would be tetradec-8-en-1-ol and malonic acid. The long-chain alcohol would likely be oxidized to the corresponding carboxylic acid and then metabolized via the β-oxidation pathway. Malonic acid is a known metabolite and is generally considered to be readily biodegradable. nih.gov Research on the environmental fate of similar diesters, such as phthalates, provides a framework for these investigations, although malonates are structurally distinct and likely exhibit different degradation profiles. nih.gov

Solvent Minimization and Replacement Strategies in Synthesis

A significant portion of waste in chemical processes comes from solvents. jk-sci.com Green chemistry principles advocate for minimizing solvent use or replacing hazardous solvents with safer alternatives. wikipedia.org

For the synthesis of this compound, several strategies can be explored:

Solvent-Free Synthesis: As demonstrated in some biocatalytic processes, running the reaction neat (without a solvent) is the ideal scenario. nih.govacs.org This is particularly feasible for enzyme-catalyzed reactions involving liquid substrates.

Green Solvent Selection: If a solvent is necessary, replacing problematic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) is critical. rsc.org Selection guides recommend preferable solvents such as certain esters (e.g., ethyl acetate), ethers (e.g., 2-Methyltetrahydrofuran), and carbonates (e.g., dimethyl carbonate). jk-sci.comnih.gov These solvents are often derived from renewable resources, have better safety profiles, and are more easily recycled. wikipedia.org For instance, a greener Steglich esterification has been developed using acetonitrile (B52724) instead of chlorinated solvents. colab.ws

Table 3: Recommended Green Solvents for Esterification Reactions This table, based on established solvent selection guides, lists greener alternatives to commonly used hazardous solvents in organic synthesis.

Hazardous SolventRecommended Green Alternative(s)Rationale for Replacement
Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetateDCM is a suspected carcinogen and environmentally persistent. Alternatives are bio-based or have better EHS profiles. jk-sci.comrsc.org
N,N-Dimethylformamide (DMF)Dimethyl carbonate (DMC), CyreneDMF is a reproductive toxin. Alternatives offer lower toxicity and are derived from greener sources. rsc.orgnih.gov
Toluenep-Cymene, AnisoleToluene is a volatile organic compound (VOC) with neurological toxicity. Alternatives are less volatile and have better safety profiles. wikipedia.org
HexaneHeptane, Cyclopentyl methyl ether (CPME)Hexane is a known neurotoxin. Heptane is a less toxic homologue. wikipedia.org

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Highly Selective Transformations

The development of innovative catalytic systems is paramount for achieving highly selective chemical transformations, which is crucial for the synthesis of complex molecules. azom.com Future research in this area will likely focus on several key aspects:

Enantioselective Catalysis: A significant challenge in organic synthesis is the control of stereochemistry. For prochiral propanedioate diesters, the development of new chiral catalysts that can facilitate enantioselective reactions is a major goal. For instance, the use of isothiourea-based catalysts has shown promise in the enantioselective Michael addition of malonates to unsaturated esters. nih.gov Future work could expand upon these findings to develop catalysts that are effective for a wider range of substrates, including long-chain functionalized diesters.

Chemo- and Regioselective Catalysis: Molecules like Dimethyl (tetradec-8-en-1-yl)propanedioate possess multiple reactive sites. A key research direction is the design of catalysts that can selectively target a specific functional group. For example, a catalyst could be developed to selectively react at the alkene, the ester moieties, or the alpha-carbon of the propanedioate unit. The use of dinuclear zinc complexes for the selective hydrosilylation of one ester group in a malonic ester is a step in this direction. nih.gov

Sustainable Catalysis: There is a growing emphasis on the use of sustainable and environmentally friendly catalytic systems. This includes the development of catalysts based on earth-abundant metals, as well as organocatalysts and biocatalysts. These catalysts offer the potential for reduced environmental impact and lower costs.

Catalyst TypePotential Application for Propanedioate DiestersKey Research Goal
Chiral CatalystsEnantioselective alkylation, Michael additionsHigh enantiomeric excess for complex substrates
Metathesis CatalystsRing-closing metathesis involving the alkene chainSynthesis of macrocyclic structures
Biocatalysts (e.g., lipases)Selective hydrolysis of one ester groupGreen and highly selective transformations

Integration with Automated Synthesis and Artificial Intelligence in Reaction Optimization

High-Throughput Experimentation: Automated systems can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for a given transformation. mdpi.com This would be particularly beneficial for optimizing reactions involving complex substrates like this compound.

AI-Driven Reaction Prediction and Optimization: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcome of a reaction and suggest optimal conditions. chemicalprocessing.comchemcopilot.com This can significantly reduce the time and resources required for reaction development. For instance, an AI model could predict the best catalyst and conditions for a specific cross-coupling reaction involving the alkene moiety of the target molecule.

Closed-Loop Systems: The ultimate goal is to create closed-loop systems where an AI algorithm designs an experiment, an automated platform executes it, and the results are fed back to the AI to refine the next iteration. atomfair.com This iterative process can lead to the rapid discovery of novel and highly efficient synthetic routes.

AI ApplicationBenefit for Propanedioate Diester Chemistry
Retrosynthesis PlanningIdentification of novel and efficient synthetic routes to complex targets. chemcopilot.com
Reaction Condition OptimizationRapid determination of optimal catalyst, solvent, and temperature. chemical.ai
Predictive ModelingAccurate prediction of reaction yields and selectivities. technologynetworks.com

Exploration of Supramolecular Chemistry Involving Propanedioate Diesters

Supramolecular chemistry, the study of non-covalent interactions between molecules, offers a powerful tool for the construction of complex and functional assemblies. Propanedioate diesters can serve as versatile building blocks in this field due to their ability to participate in various non-covalent interactions.

Self-Assembly: The long alkyl chain and polar ester groups of this compound make it an interesting candidate for self-assembly into well-defined nanostructures, such as micelles or vesicles, in appropriate solvents.

Host-Guest Chemistry: The propanedioate moiety could potentially act as a guest that binds within the cavity of a larger host molecule. This could be used to control the reactivity of the diester or to develop new sensor technologies.

Functional Materials: By incorporating propanedioate diesters into larger supramolecular structures, it may be possible to create new materials with tailored properties, such as stimuli-responsive gels or liquid crystals. The use of polyphenol-functionalized building blocks to create a diverse range of superstructures is a testament to the potential of this approach. nih.gov

Advanced Mechanistic Insights through Real-Time Spectroscopy

A deep understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. numberanalytics.com Real-time spectroscopic techniques are powerful tools for elucidating the intricate details of a chemical reaction as it occurs. nih.govacs.orgchemrxiv.org

Identification of Reactive Intermediates: Techniques such as transient absorption spectroscopy and rapid-injection NMR can be used to detect and characterize short-lived intermediates in a reaction. This information is invaluable for understanding the reaction pathway and identifying potential side reactions.

Kinetic Analysis: Real-time monitoring of reactant and product concentrations allows for detailed kinetic analysis of a reaction, providing insights into the rate-determining step and the influence of different reaction parameters.

Computational Modeling: The combination of real-time spectroscopic data with computational methods, such as density functional theory (DFT), can provide a comprehensive picture of the reaction mechanism at the molecular level. nih.gov

Spectroscopic TechniqueInformation GainedRelevance to Propanedioate Diester Reactions
Time-Resolved IR SpectroscopyChanges in vibrational modes of functional groupsMonitoring the conversion of ester groups
In-situ NMR SpectroscopyStructural information on reactants, intermediates, and productsElucidating the structure of transient species
Mass SpectrometryIdentification of reaction components by mass-to-charge ratioTracking the formation of products and byproducts

Design of Next-Generation Building Blocks based on this compound Structure

The unique structure of this compound, with its combination of a long, unsaturated alkyl chain and a reactive propanedioate headgroup, makes it an excellent scaffold for the design of next-generation building blocks. escholarship.orgresearchgate.net

Polymer Chemistry: The alkene functionality could be utilized in polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to create novel polymers with tailored properties. The propanedioate moiety could be further functionalized to introduce cross-linking sites or other functionalities.

Drug Discovery: The long alkyl chain could enhance the lipophilicity of a drug molecule, potentially improving its pharmacokinetic properties. The propanedioate group can be a versatile handle for attaching a molecule to a larger scaffold or for further chemical modification.

Materials Science: By strategically modifying the structure of the molecule, it may be possible to create new liquid crystals, surfactants, or other advanced materials with unique properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.